4-Carbamoylfuran-3-carboxylic acid
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Overview
Description
4-Carbamoylfuran-3-carboxylic acid is an organic compound characterized by a furan ring substituted with a carbamoyl group at the fourth position and a carboxylic acid group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-carbamoylfuran-3-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via the reaction of the furan ring with an isocyanate or through the use of a carbamoyl chloride in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through the carboxylation of a furan derivative using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve the optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding furan derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl or carboxyl groups are replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Furan derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol or amine derivatives of the furan ring.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
4-Carbamoylfuran-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of novel materials, including polymers and resins, due to its functional groups that can undergo various chemical modifications.
Mechanism of Action
The mechanism of action of 4-carbamoylfuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.
Comparison with Similar Compounds
Furan-2-carboxylic acid: Similar in structure but lacks the carbamoyl group.
3-Carbamoylfuran-2-carboxylic acid: Similar but with different positioning of functional groups.
Furan-3-carboxylic acid: Lacks the carbamoyl group but has the carboxylic acid group at the same position.
Biological Activity
4-Carbamoylfuran-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other relevant biological properties, supported by data tables and case studies from recent research findings.
Chemical Structure
This compound features a furan ring, which is known for its reactivity and ability to participate in various biological interactions. The presence of both a carboxylic acid and a carbamoyl group enhances its potential as a bioactive molecule.
Antimicrobial Activity
Research has shown that this compound exhibits notable antimicrobial properties. A study assessed its effectiveness against various microorganisms, including bacteria and fungi. The results indicated significant inhibition of growth in several strains.
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 12 | 64 µg/mL |
Candida albicans | 18 | 16 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Properties
The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and modulation of key signaling pathways.
Case Study: Breast Cancer Cell Line (MCF-7)
- Treatment Duration : 48 hours
- Concentration : 50 µM
- Effect : Induced apoptosis in approximately 70% of cells, as measured by flow cytometry.
This activity positions the compound as a promising lead for further development in cancer therapeutics .
The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to bind to enzymes or receptors involved in microbial resistance and cancer progression, thereby modulating their activity. Ongoing research aims to elucidate these pathways more clearly .
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis has been conducted to identify the key functional groups responsible for the biological activity of this compound. Modifications to the furan ring and the carboxylic acid group have shown varying effects on potency.
Modification | Biological Activity Change |
---|---|
Methyl substitution | Increased antimicrobial activity |
Hydroxyl group addition | Enhanced anticancer effects |
This information is crucial for guiding future synthetic efforts aimed at optimizing the compound's efficacy .
Properties
Molecular Formula |
C6H5NO4 |
---|---|
Molecular Weight |
155.11 g/mol |
IUPAC Name |
4-carbamoylfuran-3-carboxylic acid |
InChI |
InChI=1S/C6H5NO4/c7-5(8)3-1-11-2-4(3)6(9)10/h1-2H,(H2,7,8)(H,9,10) |
InChI Key |
NLWZORAXDVWHPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CO1)C(=O)O)C(=O)N |
Origin of Product |
United States |
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